molecular formula C18H21NO3S B5674811 ethyl 4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate

ethyl 4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate

Cat. No. B5674811
M. Wt: 331.4 g/mol
InChI Key: JYXXIAQUVKWFGD-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structures. It has been studied for its unique properties derived from its intricate molecular arrangement.

Synthesis Analysis

Synthesis of similar compounds involves multicomponent reactions and characterizations typically include techniques like NMR, UV-Vis, FT-IR, and Mass spectroscopy. The formation of these compounds is often evaluated using quantum chemical calculations, such as density functional theory (DFT) (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure is typically analyzed using X-ray diffraction and spectroscopic methods. DFT calculations are used to understand the geometry and electronic structure, which aids in predicting the compound's reactivity and interactions (Pekparlak et al., 2018).

Chemical Reactions and Properties

These compounds often show interesting reactivity due to their functional groups. Studies have shown that they can form dimers through intermolecular interactions, influencing their chemical behavior. The nature and strength of these interactions can be studied through topological parameters and AIM theory (Singh et al., 2012).

Physical Properties Analysis

Physical properties like absorption peaks, thermodynamic properties, and vibrational analysis are crucial for understanding these compounds. Experimental and theoretical methods are combined to analyze these properties in detail (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors like Fukui functions and electrophilicity indices, are analyzed to determine reactive sites within the molecule. This information is vital for predicting how these compounds might behave in different chemical environments or in potential applications (Singh et al., 2013).

properties

IUPAC Name

ethyl 4,5-dimethyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-4-22-18(21)16-12(2)13(3)23-17(16)19-15(20)11-10-14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXXIAQUVKWFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate

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